molecular formula C22H24O10 B5129224 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate)

1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate)

Cat. No. B5129224
M. Wt: 448.4 g/mol
InChI Key: WUCICDMUTLJHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate), also known as DDB, is a synthetic compound that belongs to the family of bisbenzylideneacetone derivatives. It has gained significant attention for its potential applications in various scientific research fields, including cancer therapy, drug delivery, and material science. The synthesis of DDB is relatively simple and involves the reaction of 3,4-dimethoxybenzaldehyde with 1,4-dioxane-2,3-diol in the presence of a catalyst.

Scientific Research Applications

1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has shown promising applications in various scientific research fields. In cancer therapy, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been used as a carrier for various drugs, including doxorubicin and paclitaxel. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can enhance the solubility and stability of drugs, leading to improved pharmacokinetic and pharmacodynamic properties. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been used as a building block for the synthesis of various polymers and materials, including dendrimers and hydrogels.

Mechanism of Action

The mechanism of action of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) also induces oxidative stress and DNA damage, leading to apoptosis in cancer cells. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) forms stable complexes with drugs, leading to improved drug solubility and stability. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can form self-assembled structures through hydrogen bonding and π-π interactions.
Biochemical and Physiological Effects:
1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been shown to exhibit potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has also been shown to inhibit cell migration and invasion in cancer cells. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can enhance the solubility and stability of drugs, leading to improved pharmacokinetic and pharmacodynamic properties. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can form self-assembled structures with various properties, including stimuli-responsive behavior and biocompatibility.

Advantages and Limitations for Lab Experiments

The advantages of using 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) in lab experiments include its high yield, ease of synthesis, and potent cytotoxicity against cancer cells. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can also be used as a carrier for various drugs, leading to improved drug solubility and stability. The limitations of using 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) in lab experiments include its potential toxicity and limited understanding of its mechanism of action. Further studies are needed to fully understand the safety and efficacy of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) in various scientific research fields.

Future Directions

There are several future directions for the research and development of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate). In cancer therapy, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can be further optimized for its cytotoxicity and selectivity against cancer cells. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can also be used in combination with other drugs or therapies to enhance its anticancer effects. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can be used as a carrier for various drugs, including small molecules, proteins, and nucleic acids. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can also be modified to improve its biocompatibility and targeting specificity. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can be used as a building block for the synthesis of various materials with tailored properties, including drug delivery systems, sensors, and biomaterials.

Synthesis Methods

The synthesis of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) involves the reaction of 3,4-dimethoxybenzaldehyde with 1,4-dioxane-2,3-diol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product. The yield of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) is typically high, and the compound can be purified using standard methods such as column chromatography.

properties

IUPAC Name

[3-(3,4-dimethoxybenzoyl)oxy-1,4-dioxan-2-yl] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O10/c1-25-15-7-5-13(11-17(15)27-3)19(23)31-21-22(30-10-9-29-21)32-20(24)14-6-8-16(26-2)18(12-14)28-4/h5-8,11-12,21-22H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCICDMUTLJHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2C(OCCO2)OC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3,4-Dimethoxybenzoyl)oxy-1,4-dioxan-2-yl] 3,4-dimethoxybenzoate

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